molecular formula C16H19N5O B6428690 N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide CAS No. 2034382-46-0

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B6428690
CAS No.: 2034382-46-0
M. Wt: 297.35 g/mol
InChI Key: UWOIRIXYXNUFGH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole moiety have been found to interact with tubulin . Tubulin is a globular protein and is the main constituent of microtubules in cells, playing a crucial role in cell division and structure.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit tubulin polymerization . This means that these compounds prevent the formation of microtubules, which are essential for cell division. This could potentially lead to cell cycle arrest and apoptosis, or programmed cell death .

Biochemical Pathways

This can trigger the intrinsic pathway of apoptosis, leading to cell death .

Pharmacokinetics

Similar compounds with a 1,2,3-triazole moiety have been found to possess drug-like properties . This suggests that they may have suitable absorption and distribution profiles, metabolic stability, and acceptable toxicity for potential therapeutic use.

Result of Action

Based on the potential mode of action, the compound could lead to cell cycle arrest and apoptosis in cells . This could result in the death of cancer cells, suggesting potential anticancer activity.

Preparation Methods

The synthesis of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This method is favored for its high yield and selectivity. The reaction conditions usually include the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, in an aqueous medium . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide is unique due to its combination of indole and triazole structures. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the beneficial properties of both indole and triazole, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11(2)15(10-21-8-7-17-20-21)19-16(22)14-9-12-5-3-4-6-13(12)18-14/h3-9,11,15,18H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOIRIXYXNUFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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